

High-performance liquid chromatography method for 1-Aminopiperidin-2-one

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Compound of Interest

Compound Name: 1-Aminopiperidin-2-one

Cat. No.: B1281985

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An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of **1-Aminopiperidin-2-one**, a key intermediate in pharmaceutical synthesis. This application note provides a comprehensive protocol for the determination of this compound, ensuring accuracy, precision, and robustness for researchers, scientists, and drug development professionals. The method utilizes a reversed-phase C18 column with UV detection, offering a reliable and efficient analytical solution.

Chromatographic Conditions

A summary of the optimized HPLC method parameters for the analysis of **1-Aminopiperidin-2-one** is presented below. These conditions have been selected to provide excellent peak shape, resolution, and sensitivity.

Parameter	Recommended Conditions
Column	C18, 5 μ m, 4.6 x 150 mm
Mobile Phase	Phosphate Buffer (pH 7.0) : Methanol (90:10, v/v)[1]
Flow Rate	0.8 mL/min
Column Temperature	35 $^{\circ}$ C[1]
UV Detection	228 nm[2]
Injection Volume	10 μ L[1]
Sample Preparation	1 mg/mL in Mobile Phase

Method Validation Summary

The developed method demonstrates high performance and reliability for the quantification of **1-Aminopiperidin-2-one**. The following table summarizes the key validation parameters.

Validation Parameter	Result
Linearity (R^2)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.05 μ g/mL
Limit of Quantitation (LOQ)	0.15 μ g/mL

Experimental Protocols

This section provides detailed step-by-step procedures for the preparation of solutions and the execution of the HPLC analysis.

Preparation of Solutions

a. Phosphate Buffer (pH 7.0):

- Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to a concentration of 0.05 M.
- Adjust the pH to 7.0 using a 0.1 M potassium hydroxide solution.
- Filter the buffer solution through a 0.45 µm membrane filter before use.

b. Mobile Phase Preparation:

- Mix the prepared Phosphate Buffer (pH 7.0) and HPLC-grade methanol in a 90:10 volume/volume ratio.[\[1\]](#)
- Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.

c. Standard Solution Preparation:

- Accurately weigh approximately 10 mg of **1-Aminopiperidin-2-one** reference standard.
- Dissolve the standard in the mobile phase in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
- Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

d. Sample Solution Preparation:

- Accurately weigh a sample containing **1-Aminopiperidin-2-one**.
- Dissolve the sample in the mobile phase to achieve a theoretical concentration of approximately 1 mg/mL of the analyte.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

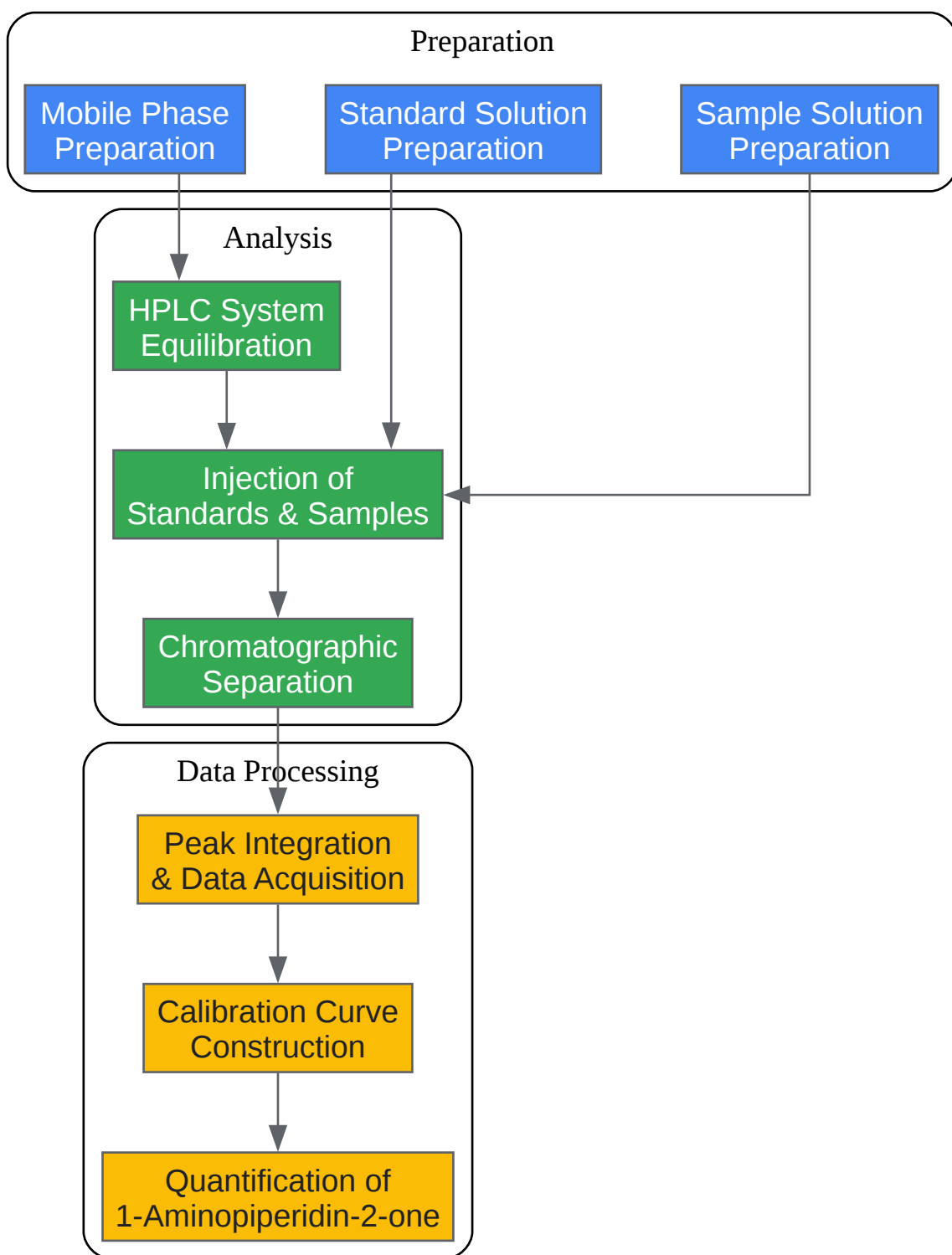
HPLC Analysis Procedure

- Equilibrate the HPLC system with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.

- Set the column oven temperature to 35 °C.[1]
- Set the UV detector wavelength to 228 nm.[2]
- Inject 10 µL of each standard solution and the sample solution into the HPLC system.[1]
- Record the chromatograms and integrate the peak area for **1-Aminopiperidin-2-one**.
- Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
- Determine the concentration of **1-Aminopiperidin-2-one** in the sample solution using the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of **1-Aminopiperidin-2-one**.



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Caption: Workflow for the HPLC analysis of **1-Aminopiperidin-2-one**.

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References

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